N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that features both a phthalimide and a nitrofuran moiety
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
Target of Action
A similar compound, apremilast, targets thePhosphodiesterase 4 (PDE4) enzyme . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate and is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types such as keratinocytes .
Mode of Action
Apremilast, a similar compound, binds to the catalytic site of the pde4 enzyme, thereby blocking camp degradation . This results in the modulation of the production of several pro-inflammatory cytokines and chemokines at the level of mRNA expression .
Biochemical Pathways
Apremilast, a similar compound, interferes with the production of leukotriene b4, inducible nitric oxide synthase, and matrix metalloproteinase . This results in the reduction of complex inflammatory processes, such as dendritic cell infiltration, epidermal skin thickening, and joint destruction .
Result of Action
Apremilast, a similar compound, has profound anti-inflammatory properties in animal models of inflammatory disease, as well as human chronic inflammatory diseases such as psoriasis and psoriatic arthritis .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 5-nitrofuran-2-carboxylic acid under suitable conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)tetrahydro-2-furancarboxamide
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-methylbenzamide
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the phthalimide and nitrofuran moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O6/c17-11-6-2-1-3-7(10(6)13(19)15-11)14-12(18)8-4-5-9(22-8)16(20)21/h1-5H,(H,14,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDHSWVANLMGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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